molecular formula C9H12Cl2N4 B3050598 4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine CAS No. 27282-86-6

4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine

Cat. No. B3050598
Key on ui cas rn: 27282-86-6
M. Wt: 247.12 g/mol
InChI Key: NPYDPROENPLGBR-UHFFFAOYSA-N
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Patent
US06569916B2

Procedure details

2,4,6-Trichloro-1,3,5-triazine (92.2 g) was dissolved in 300 mL of dioxane at room temperature. 53 g of Na2CO3 was dissolved in 300 mL of distilled water and was slowly added into the above solution. Cyclohexylamine (49.95 g) in a dropping funnel was slowly added into the above solution while stirring at 0-5° C. for 2 hr. The stirring was continued for another 3 hr at 0° C., 1 hr at room temperature, and the resultant white precipitate was then filtered and washed with water. The white precipitate was dissolved in methylenechloride (MC) and washed with water and MC was evaporated. Finally, 6-cyclohexylamino-2,4-dichloro-1,3,5-triazine having a substituted cyclohexyl was obtained after drying and solvent removal. The yield was more than 90%.
Quantity
92.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
49.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=1.C([O-])([O-])=O.[Na+].[Na+].[CH:16]1([NH2:22])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>O1CCOCC1.O>[CH:16]1([NH:22][C:2]2[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
92.2 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
49.95 g
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
while stirring at 0-5° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added into the above solution
WAIT
Type
WAIT
Details
The stirring was continued for another 3 hr at 0° C., 1 hr at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resultant white precipitate was then filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The white precipitate was dissolved in methylenechloride (MC)
WASH
Type
WASH
Details
washed with water and MC
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)NC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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